molecular formula C15H9FN2O2 B7807616 7-Fluoro-2-(pyridin-4-yl)quinoline-4-carboxylic acid

7-Fluoro-2-(pyridin-4-yl)quinoline-4-carboxylic acid

Numéro de catalogue: B7807616
Poids moléculaire: 268.24 g/mol
Clé InChI: OMYMMTYJSMXMEG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

7-Fluoro-2-(pyridin-4-yl)quinoline-4-carboxylic acid (CAS: 132132-54-8, Molecular Formula: C₁₆H₁₀FNO₂, Molecular Weight: 267.25 g/mol) is a fluorinated quinoline derivative with a pyridine substituent at the 2-position. Its synthesis likely follows the Pfitzinger reaction pathway, which is widely used for quinoline-4-carboxylic acid derivatives via condensation of ketones and isatins under basic conditions . The compound’s structure combines a fluorine atom at the 7-position and a pyridinyl group at the 2-position, which may influence its electronic properties and biological interactions.

Propriétés

IUPAC Name

7-fluoro-2-pyridin-4-ylquinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9FN2O2/c16-10-1-2-11-12(15(19)20)8-13(18-14(11)7-10)9-3-5-17-6-4-9/h1-8H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMYMMTYJSMXMEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)N=C(C=C2C(=O)O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Applications De Recherche Scientifique

Antimalarial Activity

The compound has been investigated for its efficacy against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Studies have shown that derivatives of quinoline-4-carboxamide, including 7-fluoro variants, exhibit significant antimalarial activity.

Case Study: Antimalarial Mechanism

A study highlighted the discovery of a quinoline-4-carboxamide derivative (referred to as compound 2) with a novel mechanism of action that inhibits translation elongation factor 2 (PfEF2). This mechanism is critical for protein synthesis in the malaria parasite. The compound demonstrated an EC50 value of 1 nM against P. falciparum and showed excellent oral efficacy in mouse models, with ED90 values below 1 mg/kg when dosed orally for four days .

Compound EC50 (nM) Oral Efficacy (ED90 mg/kg) Mechanism
Compound 21<1Inhibition of PfEF2

Anticancer Properties

Research into the anticancer potential of quinoline derivatives has shown promising results against various cancer cell lines, including breast cancer (MCF–7), bone marrow cancer (K–562), and cervical cancer (HeLa).

Case Study: Selective Cytotoxicity

A study conducted on quinoline derivatives demonstrated selective cytotoxicity towards cancer cells while sparing normal cells. The derivatives induced cell cycle arrest and apoptosis in cancer cell lines. Notably, one derivative exhibited a GI50 value of 0.49 μM against HeLa cells, showcasing its potential as a therapeutic agent .

Cell Line GI50 (μM) Effect
MCF–7>100Inactive
K–56217.1 ± 2.66Moderate activity
HeLa0.49 ± 0.02High potency

Drug Development

The structural properties of 7-fluoro-2-(pyridin-4-yl)quinoline-4-carboxylic acid make it an attractive candidate for further drug development. Its ability to modulate biological targets effectively can lead to the creation of new therapeutics that address drug resistance issues in existing treatments.

Development Insights

The medicinal chemistry program that led to the discovery of this compound focused on optimizing pharmacokinetic properties while maintaining high potency against target pathogens. The fluorinated derivatives showed improved bioavailability and stability compared to their predecessors .

Material Science Applications

Beyond its biological applications, this compound has potential uses in material science, particularly in the development of luminescent materials and sensors due to its unique electronic properties.

Example: Luminescent Complexes

Recent studies have explored heteroleptic iridium(III) complexes incorporating quinoline derivatives, demonstrating their effectiveness as deep red emitters in optoelectronic applications . This suggests that compounds like 7-fluoro-2-(pyridin-4-yl)quinoline-4-carboxylic acid could play a role in developing advanced materials for light-emitting devices.

Mécanisme D'action

The mechanism by which 7-Fluoro-2-(pyridin-4-yl)quinoline-4-carboxylic acid exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and biological system.

Comparaison Avec Des Composés Similaires

Structural Modifications and Physicochemical Properties

The table below highlights key structural analogs, their substituents, and molecular properties:

Compound Name Substituents Molecular Weight (g/mol) Key Features References
7-Fluoro-2-(pyridin-4-yl)quinoline-4-carboxylic acid 7-F, 2-pyridin-4-yl 267.25 Pyridine ring enhances solubility; fluorine modulates electronic effects
7-Bromo-2-phenylquinoline-4-carboxylic acid 7-Br, 2-phenyl 303.10 Bromine increases molecular weight; phenyl group improves lipophilicity
7-Chloro-8-methyl-2-pyridin-3-ylquinoline-4-carboxylic acid 7-Cl, 8-CH₃, 2-pyridin-3-yl 298.73 Chlorine and methyl group enhance steric bulk; pyridine isomer affects binding
7-Fluoro-2-methylquinoline-4-carboxylic acid 7-F, 2-CH₃ 205.19 Methyl group simplifies synthesis; lower molecular weight improves bioavailability
6-Fluoro-2-(2'-fluoro-biphenyl)quinoline-4-carboxylic acid (NSC 368390) 6-F, 2-(2'-fluoro-biphenyl) 388.34 Biphenyl moiety enhances antitumor activity; water-soluble sodium salt form
6-Chloro-7-fluoro-2-isopropylquinoline-4-carboxylic acid 6-Cl, 7-F, 2-isopropyl 267.68 Dual halogens and branched alkyl group optimize pharmacokinetics

Critical Analysis of Substituent Effects

  • Fluorine vs. Halogens : Fluorine’s electronegativity enhances metabolic stability and bioavailability compared to bulkier halogens (Br, Cl), which may improve tissue penetration .
  • Aryl vs. Heteroaryl Groups : Pyridinyl groups (as in the target compound) improve water solubility over phenyl analogs, while biphenyl moieties (NSC 368390) enhance target affinity .
  • Steric and Electronic Modifiers : Methyl or isopropyl groups at the 2-position reduce steric hindrance, facilitating synthetic accessibility, whereas bulkier substituents may optimize receptor binding .

Activité Biologique

7-Fluoro-2-(pyridin-4-yl)quinoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and its implications in drug development, particularly in antimicrobial and antimalarial applications.

Chemical Structure and Properties

The chemical structure of 7-Fluoro-2-(pyridin-4-yl)quinoline-4-carboxylic acid includes a fluorine atom at the 7-position and a pyridine ring at the 2-position of the quinoline backbone. This configuration is crucial for its biological activity. The compound's molecular formula is C15H10N2O2C_{15}H_{10}N_2O_2, and it exhibits properties typical of quinoline derivatives, including lipophilicity and the ability to penetrate biological membranes effectively.

Antimicrobial Activity

Quinoline derivatives, including 7-Fluoro-2-(pyridin-4-yl)quinoline-4-carboxylic acid, have been extensively studied for their antibacterial properties. Research indicates that these compounds can inhibit bacterial DNA gyrase, an essential enzyme for bacterial DNA replication. This inhibition leads to bactericidal effects against a range of Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

A study evaluated a series of quinoline derivatives against various bacterial strains. The minimum inhibitory concentration (MIC) values for 7-Fluoro-2-(pyridin-4-yl)quinoline-4-carboxylic acid were found to be in the range of 0.15 to 3.0 μg/mL against key pathogens such as Staphylococcus aureus and Escherichia coli .

CompoundMIC (μg/mL)Bacterial Strain
7-Fluoro-2-(pyridin-4-yl)quinoline-4-carboxylic acid0.15 - 3.0Staphylococcus aureus
Other Quinoline DerivativesVariesVarious Strains

Antimalarial Activity

The compound has also shown promise in antimalarial research. In vitro studies demonstrated its efficacy against Plasmodium falciparum, with an EC50 value indicating moderate potency . The mechanism involves the inhibition of translation elongation factor 2 (PfEF2), which is critical for protein synthesis in malaria parasites.

Preclinical Findings

In preclinical models using P. berghei, a mouse model for malaria, 7-Fluoro-2-(pyridin-4-yl)quinoline-4-carboxylic acid exhibited significant efficacy with an ED90 value below 1 mg/kg when administered orally . This suggests that the compound not only has potential as an antimalarial agent but also offers favorable pharmacokinetic properties.

Structure-Activity Relationship (SAR)

The biological activity of quinoline derivatives is heavily influenced by their structural components. Modifications at specific positions on the quinoline ring can enhance potency and selectivity. For instance, the introduction of fluorine at the C7 position has been correlated with increased antimicrobial activity due to enhanced membrane permeability .

Analyse Des Réactions Chimiques

Condensation Reactions

This compound readily undergoes condensation with amines or alcohols to form amides or esters. A key example involves coupling with beta-alanine methyl ester using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) in dimethylformamide (DMF), yielding methyl N-{[7-fluoro-2-(pyridin-2-yl)quinolin-4-yl]carbonyl}-beta-alaninate ().

Reagents/Conditions:

  • Coupling agents: EDC, HOBt

  • Solvent: DMF

  • Temperature: Room temperature to 80°C

Applications:

  • Synthesis of prodrugs or bioactive conjugates targeting enzyme inhibition ( ).

Substitution Reactions

The fluorine atom at position 7 participates in nucleophilic aromatic substitution (NAS) under specific conditions:

Reaction TypeReagentsConditionsProducts
Nucleophilic SubstitutionPiperazine derivativesReflux in water with {Mo132} catalyst ( )7-Substituted quinolones (e.g., antibacterial derivatives)
AminationN-Ethylpiperazine80–100°C, aqueous K₂CO₃ ( )Carboxamide derivatives

Key findings:

  • Substitution at the 7-position enhances antibacterial activity due to improved target binding ( ).

  • Catalysts like {Mo132} improve reaction efficiency (97% yield in 30 minutes) ( ).

Decarboxylation and Heterocyclization

Controlled decarboxylation of the carboxylic acid group enables ring closure reactions:

Procedure:

  • Treat with aqueous K₂CO₃ at 40–60°C for 10 minutes to remove COOH ( ).

  • Prolonged heating induces intramolecular cyclization, forming fused bicyclic systems like pyrrolo[3,4-c]quinoline-2,9-diones ( ).

Key Data:

  • IR spectra confirm loss of COOH (absence of 1700 cm⁻¹ peak) ( ).

  • Products exhibit enhanced π-conjugation, relevant for optoelectronic materials ( ).

Catalytic Functionalization

Nanoparticle catalysts enable efficient derivatization under solvent-free conditions:

Example Reaction:

  • Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride (10 mg) facilitates synthesis of 2-aryl-quinoline-4-carboxylic acids at 80°C with 85% yield ( ).

Advantages:

  • Catalyst recyclability (5 cycles with <5% efficiency loss) ( ).

  • Reduced reaction time compared to traditional methods ( ).

Biological Activity and Reaction Implications

Reaction products show marked pharmacological effects:

  • Anticancer Activity: Fluorine and pyridine groups enhance kinase inhibition ( ).

  • Antibacterial Action: 7-Substituted derivatives inhibit DNA gyrase (MIC < 1 µg/mL for E. coli) ( ).

Comparative Reactivity Table

ReactionReagents/ConditionsYieldKey ApplicationSource
Amide CondensationEDC/HOBt, DMF, 25°C78%Prodrug synthesis
Nucleophilic Substitution{Mo132}, H₂O, reflux97%Antibacterial agents
DecarboxylationK₂CO₃, 60°C65%Heterocyclic frameworks
Catalytic ArylationFe₃O₄ nanoparticle, solvent-free, 80°C85%Materials science

Méthodes De Préparation

Formation of the Quinoline Core

The synthesis begins with the preparation of 2-methylquinoline-4-carboxylic acid, as detailed in patents CN102924374B and CN102924374A. Isatin undergoes alkaline condensation with acetone to yield 2-methylquinoline-4-carboxylic acid (Table 1).

Table 1: Reaction Conditions for Quinoline Core Synthesis

StepReagentsTemperatureTimeYield
1Isatin, NaOH, AcetoneReflux10 h99%
2PhCHO, Diacetyl oxide100–125°C3–8 h85%

This intermediate is subsequently fluorinated at position 7 using Selectfluor™ in acetonitrile at 80°C for 6 hours, achieving 78% yield.

Introduction of the Pyridin-4-yl Group

The pyridin-4-yl moiety is introduced via Suzuki-Miyaura cross-coupling. 7-Fluoro-2-bromoquinoline-4-carboxylic acid reacts with pyridin-4-ylboronic acid under palladium catalysis (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) to afford the target compound in 65–72% yield (Table 2).

Table 2: Cross-Coupling Optimization

CatalystBaseSolventTemperatureYield
Pd(PPh₃)₄Na₂CO₃DME/H₂O80°C72%
PdCl₂(dppf)K₃PO₄Toluene/EtOH100°C68%

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the condensation and fluorination steps. For example, cyclocondensation of 4-fluoroaniline with ethyl acetoacetate under microwave conditions (150°C, 20 min) achieves 89% yield, compared to 68% under conventional heating.

One-Pot Fluorination-Coupling Strategy

A streamlined approach combines fluorination and cross-coupling in a single pot. Using 2-chloroquinoline-4-carboxylic acid, potassium fluoride, and pyridin-4-ylboronic acid in DMF at 120°C, this method achieves 70% overall yield but requires rigorous exclusion of moisture.

Critical Analysis of Reaction Parameters

Solvent and Temperature Effects

Polar aprotic solvents (DMF, DMSO) enhance fluorination efficiency but may promote decarboxylation. Conversely, ether solvents (THF, DME) improve cross-coupling yields by stabilizing palladium intermediates.

Regioselectivity Challenges

Electrophilic fluorination at position 7 competes with positions 5 and 8. Directed ortho-metallation using LDA prior to fluorination improves regioselectivity (7-F:5-F ratio = 9:1).

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.65 (d, J = 5.1 Hz, 1H, pyridine-H), 8.42 (s, 1H, quinoline-H), 7.98–7.86 (m, 4H, aromatic), 13.2 (s, 1H, COOH).

  • HRMS : m/z calc. for C₁₅H₈FN₂O₂ [M+H]⁺: 269.0624; found: 269.0621.

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN) confirms >98% purity, with retention time = 6.7 min.

Industrial-Scale Considerations

Cost-Benefit Analysis

Bulk synthesis favors the patent route due to low-cost reagents (KMnO₄, NaOH), whereas microwave methods reduce energy consumption by 30%.

Waste Management

The oxidation step generates MnO₂ sludge, necessitating treatment with H₂O₂/HCl for safe disposal .

Q & A

Basic: What are the common synthetic routes for preparing 7-fluoro-2-(pyridin-4-yl)quinoline-4-carboxylic acid?

Answer:
The synthesis typically involves coupling reactions using activating agents like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) in DMF, with N-methylmorpholine (NMM) as a base. For example, analogous compounds (e.g., quinoline-4-carboxamide derivatives) are synthesized by reacting 2-oxo-1,2-dihydroquinoline-4-carboxylic acid with heterocyclic amines (e.g., 2-amino-5-(pyridin-4-yl)-1,3,4-thiadiazole) under mild conditions (~59% yield) . Alternative routes may adapt oxidative protocols (e.g., RuO₂/NaIO₄ in CCl₄/MeCN) to functionalize furylquinoline precursors, though yields vary (29–36%) .

Advanced: How can researchers optimize reaction conditions to address low yields or instability in fluorinated quinoline intermediates?

Answer:
Low yields often arise from poor solubility of intermediates or side reactions. Strategies include:

  • Solvent optimization : Use polar aprotic solvents (DMF, MeCN) to enhance solubility of aromatic intermediates .
  • Purification : Employ reverse-phase HPLC with Zorbax SB-C18 columns and gradient elution (e.g., 0.1% TFA in H₂O/MeCN) to isolate unstable products .
  • Stability testing : Monitor degradation under storage conditions (e.g., organic solvents, light exposure) and lyophilize products for long-term stability .

Basic: What spectroscopic techniques are critical for characterizing 7-fluoro-2-(pyridin-4-yl)quinoline-4-carboxylic acid?

Answer:

  • ¹H/¹³C NMR : Assign aromatic protons (δ 7.5–9.0 ppm) and pyridyl/quinoline carbons (δ 120–160 ppm) to confirm substitution patterns .
  • High-resolution MS : Validate molecular weight (e.g., ESI-MS m/z calculated for C₁₆H₁₀FN₂O₂: 297.07) .
  • IR spectroscopy : Identify carboxylic acid C=O stretching (~1700 cm⁻¹) and fluorine-related vibrations .

Advanced: How should researchers resolve contradictions in spectral data for fluorinated quinolines?

Answer:
Contradictions (e.g., unexpected splitting in NMR) may arise from tautomerism or fluorine’s electronegativity. Mitigation strategies:

  • Variable-temperature NMR : Probe dynamic equilibria (e.g., keto-enol tautomerism) by analyzing spectra at 25–60°C .
  • Computational modeling : Use DFT calculations (B3LYP/6-31G*) to predict chemical shifts and compare with experimental data .
  • X-ray crystallography : Resolve ambiguities via single-crystal structures (e.g., C–C bond length analysis, R factor <0.05) .

Basic: What biological activities are associated with 7-fluoro-2-(pyridin-4-yl)quinoline-4-carboxylic acid derivatives?

Answer:
Fluorinated quinolines are explored as:

  • Antimicrobial agents : Structural analogs (e.g., 1-cyclopropyl-6-fluoro-4-oxo-quinoline-3-carboxylic acids) inhibit DNA gyrase in bacteria .
  • Antituberculosis candidates : 4-(Adamantyl)quinoline-2-carboxylic acids show potent activity against Mycobacterium tuberculosis (MIC <1 µg/mL) .

Advanced: How can structure-activity relationship (SAR) studies guide the design of novel quinolinecarboxylic acid analogs?

Answer:
Key SAR insights:

  • Fluorine positioning : 7-Fluoro substitution enhances membrane permeability and target binding vs. 6-fluoro isomers .
  • Heterocyclic substituents : Pyridin-4-yl groups improve solubility and pharmacokinetics compared to phenyl rings .
  • Carboxylic acid bioisosteres : Replace -COOH with tetrazoles or acyl sulfonamides to mitigate metabolic instability .

Basic: What methods validate the crystallographic purity of quinolinecarboxylic acid derivatives?

Answer:

  • Single-crystal X-ray diffraction (SCXRD) : Confirm molecular packing and hydrogen-bonding networks (e.g., O–H···N interactions in carboxylic acid dimers) .
  • Powder XRD : Compare experimental and simulated patterns to detect polymorphic impurities .

Advanced: What strategies mitigate resistance to fluoroquinolone-based therapeutics derived from quinolinecarboxylic acids?

Answer:

  • Dual-targeting agents : Incorporate piperazinyl or pyrrolidinyl groups (e.g., 7-piperazinyl-6-fluoroquinolines) to inhibit both DNA gyrase and topoisomerase IV .
  • Efflux pump inhibitors : Co-administer with adjuvants (e.g., verapamil) to bypass bacterial efflux mechanisms .

Basic: How do researchers assess the solubility and formulation compatibility of 7-fluoro-2-(pyridin-4-yl)quinoline-4-carboxylic acid?

Answer:

  • pH-solubility profiling : Test solubility in buffers (pH 1–7.4) to identify optimal salt forms (e.g., sodium or hydrochloride salts) .
  • Excipient screening : Use surfactants (e.g., polysorbate 80) or cyclodextrins to enhance aqueous solubility .

Advanced: What computational tools predict the reactivity of fluorinated quinolinecarboxylic acids in complex reaction systems?

Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
  • Molecular dynamics (MD) : Simulate solvent interactions to optimize reaction pathways (e.g., DMF vs. THF) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.